alpha-apo-Oxytetracycline

Description

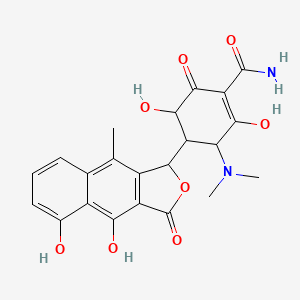

Structure

3D Structure

Propriétés

IUPAC Name |

4-(4,5-dihydroxy-9-methyl-3-oxo-1H-benzo[f][2]benzofuran-1-yl)-3-(dimethylamino)-2,5-dihydroxy-6-oxocyclohexene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)20(32-22(12)31)13-15(24(2)3)17(27)14(21(23)30)19(29)18(13)28/h4-6,13,15,18,20,25-28H,1-3H3,(H2,23,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRKMHDAKULCOKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=C(C2=C(C3=C1C(OC3=O)C4C(C(=C(C(=O)C4O)C(=O)N)O)N(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40940158 | |

| Record name | 4-(4,5-Dihydroxy-9-methyl-3-oxo-1,3-dihydronaphtho[2,3-c]furan-1-yl)-3-(dimethylamino)-2,5-dihydroxy-6-oxocyclohex-1-ene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40940158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2869-27-4, 18695-01-7 | |

| Record name | 4-(1,3-Dihydro-4,5-dihydroxy-9-methyl-3-oxonaphtho[2,3-c]furan-1-yl)-3-(dimethylamino)-2,5-dihydroxy-6-oxo-1-cyclohexene-1-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2869-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4,5-Dihydroxy-9-methyl-3-oxo-1,3-dihydronaphtho[2,3-c]furan-1-yl)-3-(dimethylamino)-2,5-dihydroxy-6-oxocyclohex-1-ene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40940158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Formation and Degradation of α-Apo-Oxytetracycline

This guide provides a comprehensive technical overview of the mechanisms governing the formation and subsequent degradation of alpha-apo-oxytetracycline (α-apo-OTC), a significant transformation product of the broad-spectrum antibiotic oxytetracycline (OTC). Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, explains the causality behind degradation pathways, and provides actionable experimental protocols for investigation.

Introduction: The Significance of Oxytetracycline Degradants

Oxytetracycline, a member of the tetracycline class of antibiotics, is characterized by a four-ring carbocyclic structure. Its chemical instability, particularly in aqueous environments, is a critical concern in pharmaceutical formulation, environmental science, and food safety. Under various conditions of pH, light, and temperature, OTC degrades into a series of transformation products, including epimers and dehydration products.[1][2] Among these, α-apo-oxytetracycline is a notable degradant formed under acidic conditions.[3]

Understanding the lifecycle of these degradants is paramount. While often exhibiting reduced antimicrobial activity, some transformation products can possess unique toxicological profiles.[1][2] Therefore, a thorough understanding of the formation of α-apo-OTC and its subsequent fate is essential for ensuring drug stability, efficacy, and safety. This guide elucidates the chemical journey from the parent OTC molecule to the formation of α-apo-OTC and explores its postulated degradation pathways.

The Genesis of α-Apo-Oxytetracycline: A Multi-Step Transformation

The formation of α-apo-OTC is not a direct degradation of oxytetracycline but rather the result of a cascade of reactions, primarily driven by acidic conditions (pH < 3).[1] The process involves two key chemical transformations: epimerization and dehydration.

Step 1: Epimerization at C-4

The initial and reversible step in the degradation of OTC in acidic solution is epimerization at the C-4 position. This reaction involves a stereochemical inversion of the dimethylamino group, converting oxytetracycline into its diastereomer, 4-epi-oxytetracycline (4-epi-OTC).[1] This structural change significantly diminishes the molecule's ability to bind to bacterial ribosomes, leading to a loss of antibacterial activity.[1]

Step 2: Dehydration and Aromatization

Following epimerization, the tetracyclic core becomes susceptible to an irreversible dehydration reaction. Acidic conditions catalyze the elimination of the hydroxyl group at the C-6 position, leading to the formation of anhydro-oxytetracycline (AOTC) and its epimer, 4-epi-anhydro-oxytetracycline (EAOTC).[1] These anhydro forms are not only inactive but have been associated with potential toxicity.[1][4]

Step 3: Formation of Apo-Oxytetracycline Isomers

The final step in this pathway is the formation of the apo-oxytetracycline isomers, α-apo-OTC and β-apo-OTC. These are further degradation products resulting from the rearrangement of the anhydro-oxytetracycline molecule.[5] Acidic and basic pH conditions have been shown to favor the formation of α-apo-OTC.[3] While both isomers are known degradation products, α-apo-OTC is often observed in greater concentrations during hydrolytic processes.[3]

Caption: Formation pathway of α-apo-OTC from Oxytetracycline under acidic conditions.

Postulated Degradation Mechanisms of α-Apo-Oxytetracycline

While the formation of α-apo-OTC is well-documented, its own subsequent degradation is less characterized. However, based on the chemical structure of α-apo-OTC and extensive research on other tetracycline degradants, we can postulate several key degradation pathways.[2][6] These pathways are crucial for understanding the ultimate environmental fate and persistence of OTC-derived residues.

Photodegradation

Photodegradation is a major pathway for the breakdown of tetracycline antibiotics in the environment.[7] The aromatic rings and conjugated double bonds in the α-apo-OTC structure make it susceptible to degradation upon exposure to UV and visible light.[7] The mechanism likely involves the generation of reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide radicals (•O2−), which attack the molecule.[6][8] This can lead to:

-

Demethylation: Removal of methyl groups from the dimethylamino function.

-

Ring Opening: Cleavage of the tetracyclic structure, resulting in smaller, more polar molecules.

-

Deamination: Removal of the amino group.

The rate and extent of photodegradation are highly dependent on factors like light intensity, pH, and the presence of photosensitizing agents in the matrix.[9]

Further Hydrolysis

Although α-apo-OTC is formed through hydrolysis, it can undergo further hydrolytic degradation, especially under more extreme pH or temperature conditions. This could involve the opening of the lactone ring present in its structure or other pH-catalyzed rearrangements, leading to a variety of smaller, more fragmented products. The stability of related compounds like anhydrotetracycline esters has been studied, indicating that the core structure can be susceptible to further breakdown.[10][11]

Microbial Degradation

Microbial action is a significant factor in the environmental degradation of many antibiotics.[12] While some tetracycline degradation products can be recalcitrant, it is plausible that certain microorganisms in soil and water can utilize α-apo-OTC as a carbon source. This would involve enzymatic pathways that catalyze hydroxylation, demethylation, and ring cleavage, ultimately mineralizing the compound to carbon dioxide and water.[12]

Experimental Protocols for Studying α-Apo-Oxytetracycline Degradation

To validate the postulated degradation pathways and characterize the resulting products, a systematic experimental approach is required. Forced degradation (stress testing) studies are an industry-standard method for this purpose.[13][14]

Objective

The primary objective is to intentionally degrade α-apo-OTC under controlled stress conditions to identify potential degradation products and establish degradation pathways. This information is critical for developing stability-indicating analytical methods.[15]

Recommended Stress Conditions

As per ICH Q1A(R2) guidelines, the following conditions should be investigated, targeting 5-20% degradation to ensure that the primary degradants are formed without excessive secondary degradation.[13][16]

| Stress Condition | Typical Reagents and Parameters | Rationale |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Simulates acidic environments and gastric conditions.[16] |

| Base Hydrolysis | 0.1 M NaOH at room temperature for 8-24 hours | Simulates alkaline environments. |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Investigates susceptibility to oxidative degradation.[15] |

| Photostability | Exposure to light source providing UV and visible output (e.g., 1.2 million lux hours and 200 watt-hours/m²) | Assesses degradation due to light exposure during storage and use.[16] |

| Thermal Degradation | Dry heat at 70-80°C for 48 hours | Evaluates the effect of elevated temperatures on solid-state stability.[16] |

Analytical Methodology: HPLC-MS/MS

A robust, stability-indicating analytical method is essential. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for this application.[17][18]

4.3.1 Sample Preparation

-

Prepare a stock solution of α-apo-OTC (e.g., 1 mg/mL) in a suitable solvent like methanol.

-

For each stress condition, dilute the stock solution with the respective stressor (e.g., 0.1 M HCl) to a final concentration of ~100 µg/mL.

-

Incubate the samples for the specified time and temperature.

-

At designated time points, withdraw an aliquot and immediately neutralize it (if acidic or basic) to halt the degradation.

-

Dilute the sample to an appropriate concentration for HPLC-MS/MS analysis.

4.3.2 Chromatographic Conditions (Example)

-

Column: C18 reverse-phase column (e.g., XTerra MS C18).[17][19]

-

Mobile Phase A: 0.1% Formic acid in water.[18]

-

Mobile Phase B: 0.1% Formic acid in methanol.[18]

-

Gradient: A time-programmed gradient from high aqueous to high organic content to ensure separation of the polar parent compound from potentially less polar degradants.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Injection Volume: 5 - 20 µL.[18]

-

Detection: MS/MS detection using Electrospray Ionization (ESI) in positive mode. Monitor for the parent ion of α-apo-OTC and perform product ion scans to identify and characterize degradants.

Caption: Experimental workflow for a forced degradation study of α-apo-OTC.

Conclusion and Future Directions

This compound is a key transformation product in the degradation cascade of oxytetracycline, formed predominantly under acidic conditions through epimerization and dehydration. While its own degradation pathways are not yet fully elucidated, scientific evidence suggests that it is susceptible to further breakdown via photodegradation, hydrolysis, and microbial action.

For professionals in drug development and environmental science, it is crucial to move beyond studying only the parent antibiotic. Future research should focus on:

-

Isolation and Structural Elucidation: Isolating the major degradants of α-apo-OTC from forced degradation studies and using techniques like NMR and high-resolution mass spectrometry to confirm their structures.

-

Toxicological Assessment: Evaluating the biological activity and potential toxicity of the identified degradation products.

-

Kinetic Modeling: Developing kinetic models to predict the rate of α-apo-OTC formation and degradation under various environmental conditions.

By employing the systematic experimental approaches outlined in this guide, researchers can build a comprehensive understanding of the entire lifecycle of oxytetracycline and its degradants, ultimately contributing to the development of more stable pharmaceutical products and more accurate environmental risk assessments.

References

- Li, S., et al. (Year). Hydrolysis and photolysis of oxytetracycline in aqueous solution. USDA ARS.

- MDPI. (n.d.).

- Loke, M. L., et al. (2003). Determination of oxytetracycline and its degradation products by high-performance liquid chromatography-tandem mass spectrometry in manure-containing anaerobic test systems.

- ResearchGate. (n.d.). Determination of Oxytetracycline and its Degradation Products by High Performance Liquid Chromatography-Tandem Mass Spectrometry in Manure Containing Anaerobic Test Systems.

- Wright, G. D., et al. (n.d.). C10-Benzoate Esters of Anhydrotetracycline Inhibit Tetracycline Destructases and Recover Tetracycline Antibacterial Activity. PMC - NIH.

- Benchchem. (n.d.). Formation of 4-Epioxytetracycline Under Acidic Conditions: A Technical Guide. Benchchem.

- ICH. (n.d.).

- ResearchGate. (n.d.). Chemical structures and degradation pathway of oxytetracycline.

- MedChemExpress. (n.d.).

- MHLW. (n.d.). Analytical Method for Oxytetracycline (Agricultural Products).

- MedCrave online. (2016).

- MDPI. (2024). A Suitable HPLC-MS/MS Methodology for the Detection of Oxytetracycline, Enrofloxacin, and Sulfachloropyridazine Residues in Lettuce Plants. MDPI.

- ACS Publications. (n.d.). Visible-Light-Driven Photocatalytic Degradation of Tetracycline Using Heterostructured Cu2O–TiO2 Nanotubes, Kinetics, and Toxicity Evaluation of Degraded Products on Cell Lines. PMC - PubMed Central.

- Ho, E. H., et al. (2018). Photodegradation of tetracycline and sulfathiazole individually and in mixtures. Food and Chemical Toxicology, 116(Pt B), 249-255.

- SciSpace. (2016).

- BioProcess International. (n.d.).

- ResearchGate. (n.d.). A proposed tetracycline degradation mechanism.

- ResearchGate. (n.d.). Hydrolysis of oxytetracycline (OTC) to β-apo-oxytetracycline (OTC).

- Al-Abachi, A. M., et al. (n.d.).

- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.

- MDPI. (2022). Photocatalytic degradation of tetracycline hydrochloride with g-C3N4/Ag/AgBr composites. MDPI.

- Pawelczyk, E., et al. (1977). Rate and proposed mechanism of anhydrotetracycline epimerization in acid solution. Journal of Pharmaceutical Sciences, 66(8), 1159-1165.

- Wright, G. D., et al. (n.d.). C10-Benzoate Esters of Anhydrotetracycline Inhibit Tetracycline Destructases and Recover Tetracycline Antibacterial Activity. PubMed.

- ResearchGate. (n.d.). HPLC method used for the analysis of oxytetracycline in pharmaceutical products.

- Li, W. M., et al. (2012). [Degradation pathways and main degradation products of tetracycline antibiotics: research progress]. Ying Yong Sheng Tai Xue Bao, 23(8), 2300-2308.

- Wikipedia. (n.d.). Doxycycline. Wikipedia.

- PubChem. (n.d.). This compound. PubChem.

- ResearchGate. (n.d.). Chemical stability of chlortetracycline and chlortetracycline degradation products and epimers in soil interstitial water.

- MacLeod, R. F., et al. (1970). Anhydrotetracycline and 4-epianhydrotetracycline in market tetracyclines and aged tetracycline products. Journal of Pharmaceutical Sciences, 59(8), 1160-1164.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. [Degradation pathways and main degradation products of tetracycline antibiotics: research progress] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ars.usda.gov [ars.usda.gov]

- 4. Doxycycline - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in Photocatalytic Degradation of Tetracycline Antibiotics [mdpi.com]

- 7. Photodegradation of tetracycline and sulfathiazole individually and in mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Photocatalytic degradation of tetracycline hydrochloride with g-C3N4/Ag/AgBr composites [frontiersin.org]

- 9. Visible-Light-Driven Photocatalytic Degradation of Tetracycline Using Heterostructured Cu2O–TiO2 Nanotubes, Kinetics, and Toxicity Evaluation of Degraded Products on Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. C10-Benzoate Esters of Anhydrotetracycline Inhibit Tetracycline Destructases and Recover Tetracycline Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. C10-Benzoate Esters of Anhydrotetracycline Inhibit Tetracycline Destructases and Recover Tetracycline Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. resolvemass.ca [resolvemass.ca]

- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 15. scispace.com [scispace.com]

- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 17. Determination of oxytetracycline and its degradation products by high-performance liquid chromatography-tandem mass spectrometry in manure-containing anaerobic test systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to α-Apo-oxytetracycline: Characterization, Formation, and Analysis

This guide provides a comprehensive technical overview of α-apo-oxytetracycline, a critical degradation product of the broad-spectrum antibiotic, oxytetracycline. Intended for researchers, scientists, and professionals in drug development and quality control, this document delves into the fundamental physicochemical properties, mechanisms of formation, and detailed analytical protocols for the identification and quantification of this important impurity.

Introduction: The Significance of α-Apo-oxytetracycline

Oxytetracycline, a member of the tetracycline class of antibiotics, is susceptible to degradation under various conditions, leading to the formation of several related substances. Among these, α-apo-oxytetracycline (also known as Oxytetracycline Impurity D in the European Pharmacopoeia) is of particular importance.[1][2] Its presence in pharmaceutical formulations is an indicator of product stability and must be carefully monitored to ensure the safety and efficacy of the drug product.[3] Understanding the properties and formation pathways of α-apo-oxytetracycline is paramount for developing robust formulations and analytical methods.

Physicochemical Properties

α-Apo-oxytetracycline is a yellow to dark yellow, hygroscopic powder.[1] It is known to be unstable in basic solutions.[1] Key identifying information and physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 18695-01-7 | [2] |

| Molecular Formula | C₂₂H₂₂N₂O₈ | [1][4] |

| Molecular Weight | 442.42 g/mol | [1][4] |

| Appearance | Yellow to dark yellow powder | [1] |

| Melting Point | >180°C (decomposes) | [5] |

| Solubility | Slightly soluble in aqueous base and methanol (with heating/sonication) | [6] |

| Stability | Hygroscopic; unstable in basic solutions | [1] |

| Synonyms | Oxytetracycline Impurity D (EP), (3S,4S,5S)-4-[(1R)-4,5-Dihydroxy-9-methyl-3-oxo-1,3-dihydronaphtho[2,3-c]furan-1-yl]-3-(dimethylamino)-2,5-dihydroxy-6-oxocyclohex-1-enecarboxamide | [1][2] |

Mechanism of Formation: The Degradation Pathway of Oxytetracycline

The formation of α-apo-oxytetracycline from its parent compound, oxytetracycline, is a result of chemical degradation, primarily driven by hydrolysis under both acidic and basic conditions.[7] The process involves a dehydration reaction followed by an intramolecular cyclization.

Causality of Formation: The presence of a hydroxyl group at the C6 position of the oxytetracycline molecule makes it susceptible to elimination, particularly in acidic environments. This initial dehydration step is the critical precursor to the formation of the apo-isomers.

The generally accepted mechanism proceeds as follows:

-

Dehydration: Under acidic or basic conditions, the C6 hydroxyl group of oxytetracycline is eliminated, leading to the formation of anhydrooxytetracycline, a key intermediate.

-

Intramolecular Cyclization: The anhydrooxytetracycline intermediate then undergoes an internal cyclization involving the hydroxyl group at C5 and the ketone at C12.

-

Bond Cleavage and Rearrangement: This cyclization results in the cleavage of the C12-C12a bond and subsequent molecular rearrangement to form the two stable isomers, α-apo-oxytetracycline and β-apo-oxytetracycline.[8]

The formation of α-apo-oxytetracycline is particularly favored in both acidic (pH ~3) and basic (pH > 9) conditions, highlighting the importance of pH control in the formulation and storage of oxytetracycline-containing products.[7][9]

Caption: Formation pathway of α- and β-apo-oxytetracycline from oxytetracycline.

Analytical Methodology: A Validated HPLC Protocol

The quantification of α-apo-oxytetracycline, as a related substance of oxytetracycline, is crucial for quality control. High-Performance Liquid Chromatography (HPLC) is the most widely used and compendial method for this purpose.[3][10] The following protocol is based on the principles outlined in the European Pharmacopoeia for the analysis of oxytetracycline and its impurities.[11]

Principle of the Method: This reversed-phase HPLC method separates oxytetracycline from its related impurities, including α-apo-oxytetracycline, based on their differential partitioning between a stationary phase (e.g., C8 or C18) and a mobile phase. The separated compounds are then detected by UV spectrophotometry.

Reagents and Materials

-

Reference Standards:

-

Oxytetracycline CRS

-

α-Apo-oxytetracycline CRS (Oxytetracycline Impurity D CRS)

-

β-Apo-oxytetracycline CRS (Oxytetracycline Impurity E CRS)

-

4-Epioxytetracycline CRS (Oxytetracycline Impurity A CRS)

-

Tetracycline Hydrochloride CRS (Oxytetracycline Impurity B CRS)

-

-

Solvents and Buffers:

-

0.01 M Hydrochloric Acid

-

0.01 M Sodium Hydroxide

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Tetrahydrofuran (HPLC Grade)

-

Trifluoroacetic Acid (TFA)

-

Water (HPLC Grade)

-

Chromatographic Conditions

| Parameter | Specification |

| Column | Inertsil C8 (150 mm x 4.6 mm, 5 µm) or equivalent |

| Column Temperature | 50°C |

| Mobile Phase A | 0.05% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | Acetonitrile-Methanol-Tetrahydrofuran (80:15:5, v/v/v) |

| Flow Rate | 1.3 mL/min |

| Detection Wavelength | 254 nm |

| Injection Volume | 20 µL |

| Gradient Program | Time (min) |

| 0 - 5 | |

| 5 - 20 | |

| 20 - 25 |

Note: The gradient may need slight adjustments to meet system suitability requirements.

Preparation of Solutions

-

Test Solution: Accurately weigh and dissolve about 20.0 mg of the substance to be examined in 0.01 M hydrochloric acid and dilute to 25.0 mL with the same acid.[11]

-

Reference Solution (α-Apo-oxytetracycline): Accurately weigh and dissolve 8.0 mg of α-apo-oxytetracycline CRS in 5 mL of 0.01 M sodium hydroxide and dilute to 100.0 mL with 0.01 M hydrochloric acid.[11]

-

System Suitability Solution (Resolution): Prepare a solution containing oxytetracycline and its key impurities (A, B, D, and E) in 0.01 M hydrochloric acid. A suitable mixture as per the European Pharmacopoeia involves mixing 1.5 mL of a reference solution of oxytetracycline (0.8 mg/mL), 1.0 mL of 4-epioxytetracycline (0.8 mg/mL), 3.0 mL of tetracycline HCl (0.8 mg/mL), 3.0 mL of α-apo-oxytetracycline (0.08 mg/mL), and 3.0 mL of β-apo-oxytetracycline (0.08 mg/mL) and diluting to 25.0 mL with 0.01 M hydrochloric acid.[11]

System Suitability

The analytical system must be validated before the analysis of samples. The following criteria should be met:

-

Resolution: The resolution between the peaks for impurity D (α-apo-oxytetracycline) and impurity E (β-apo-oxytetracycline) must be a minimum of 3.5.[11]

-

Symmetry Factor: The symmetry factor for the oxytetracycline peak should be a maximum of 1.25.[11]

This self-validating check ensures that the chromatographic system is capable of adequately separating the analyte of interest from other closely eluting compounds, guaranteeing the accuracy of the quantification.

Analysis and Calculation

Inject the test solution and the reference solutions into the chromatograph. Identify the peaks based on the retention times obtained from the individual reference standards. The amount of α-apo-oxytetracycline in the sample is calculated by comparing the peak area of α-apo-oxytetracycline in the test solution chromatogram with the peak area in the reference solution chromatogram.

Caption: Experimental workflow for the HPLC analysis of α-Apo-oxytetracycline.

Conclusion

α-Apo-oxytetracycline is a critical process- and degradation-related impurity of oxytetracycline that requires stringent control. A thorough understanding of its physicochemical properties and formation mechanism is essential for the development of stable pharmaceutical products. The validated HPLC method detailed in this guide provides a robust and reliable framework for the accurate quantification of α-apo-oxytetracycline, ensuring that products meet the required quality and safety standards.

References

- LI, Z., et al. (2019). Degradation mechanisms of oxytetracycline in the environment. Journal of Integrative Agriculture, 18(9), 1953-1960.

- PubChem. (n.d.). alpha-Apo-oxytetracycline. National Center for Biotechnology Information.

- Wang, Q., & Yates, S. R. (2009). Hydrolysis and photolysis of oxytetracycline in aqueous solution. Journal of Agricultural and Food Chemistry, 57(15), 6823-6828.

- Sversut, A. B., et al. (2017). A critical review of properties and analytical methods for the determination of oxytetracyline in biological and pharmaceutical matrices. Critical Reviews in Analytical Chemistry, 47(2), 154-167.

- European Directorate for the Quality of Medicines & HealthCare. (2019, January 25). The revised Oxytetracycline hydrochloride (0198) monograph to be published in the Ph. Eur. 10.0.

- Kahsay, G., et al. (2013). Oxytetracycline: Analytical Profile. In Profiles of Drug Substances, Excipients, and Related Methodology (Vol. 38, pp. 95-121). Elsevier.

- Japan Food Chemical Research Foundation. (n.d.). Analytical Method for Oxytetracycline (Agricultural Products).

- Reddy, G. S., et al. (2011). Development and validation of a reversed phase liquid chromatographic method for analysis of oxytetracycline and related impurities. Journal of Separation Science, 34(1), 1-8.

- Al-Ghannam, S. M., & El-Brashy, A. M. (2008). Analysis of Certain Tetracyclines and Oxytetracyclines through Charge Transfer Complexation. American Journal of Pharmacology and Toxicology, 3(3), 212-218.

- U.S. Pharmacopeia. (2006). USP Monographs: Oxytetracycline Hydrochloride Capsules. USP29-NF24.

- Veeprho. (n.d.). Oxytetracycline EP Impurity D.

- U.S. Pharmacopeia. (2006). USP Monographs: Oxytetracycline Hydrochloride. USP29-NF24.

- European Pharmacopoeia. (2011). Oxytetracycline Hydrochloride (0198). Ph. Eur. 7.0.

- Tauber, V., Pătruț, E., & Chiurciu, V. (2015). Development and validationof an HPLC method for the determination of oxytetracycline and enrofloxacin in veterinary formulations. Medicamentul Veterinar / Veterinary Drug, 9(2), 65-70.

- Niopas, I., & Mamzoridi, K. (2000). A rapid high performance liquid chromatographic (HPLC) assay for the determination of oxytetracycline in commercial pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 23(2-3), 275-280.

- Chemical-Suppliers.com. (n.d.). α-Apo-oxytetracycline.

Sources

- 1. α-Apo-oxytetracycline | CymitQuimica [cymitquimica.com]

- 2. veeprho.com [veeprho.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C22H22N2O8 | CID 76971536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. α-Apo-oxytetracycline | CAS 18695-01-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. This compound CAS#: 18751-99-0 [m.chemicalbook.com]

- 7. ars.usda.gov [ars.usda.gov]

- 8. This compound | 18751-99-0 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. dacemirror.sci-hub.cat [dacemirror.sci-hub.cat]

- 11. drugfuture.com [drugfuture.com]

An In-depth Technical Guide to the Solubility of Alpha-apo-Oxytetracycline in Organic Solvents

Abstract

Alpha-apo-oxytetracycline (α-Apo-OTC) is a critical degradation product of the broad-spectrum antibiotic oxytetracycline (OTC). Its presence is a key indicator of the stability and quality of OTC-based pharmaceutical formulations.[1][2] Despite its importance, comprehensive data on its solubility in various organic solvents is scarce in publicly available literature. This guide provides researchers, scientists, and drug development professionals with a foundational understanding of α-Apo-OTC, the theoretical principles governing its solubility, and a robust, field-proven experimental protocol for determining its solubility profile. This document is structured to empower researchers to generate reliable solubility data, essential for method development, formulation, and stability studies.

Part 1: Understanding this compound

Chemical Identity and Formation

This compound, with the chemical formula C₂₂H₂₂N₂O₈, is an isomeric degradation product formed from oxytetracycline under acidic conditions.[3][4][5] The formation involves an initial acid-catalyzed dehydration of OTC to anhydro-oxytetracycline, followed by an internal cyclization and cleavage, which generates the α and β isomers of apo-oxytetracycline.[4] Its structure is distinct from the parent compound, featuring a naphtho[2,3-c]furan moiety.[6] This structural alteration significantly changes its physicochemical properties, including polarity, hydrogen bonding potential, and, consequently, its solubility.

The degradation pathway is a critical consideration in stability testing as outlined by the International Council for Harmonisation (ICH) guidelines, which mandate the identification and characterization of degradation products to ensure the safety and efficacy of drug substances.[1][7][8]

Caption: Acid-catalyzed degradation of Oxytetracycline.

Physicochemical Properties

Understanding the inherent properties of α-Apo-OTC is fundamental to predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₂N₂O₈ | PubChem[6] |

| Molecular Weight | 442.4 g/mol | PubChem[6] |

| Appearance | Yellow to Dark Yellow Solid | CymitQuimica[9] |

| Topological Polar Surface Area | 171 Ų | Guidechem[10] |

| Hydrogen Bond Donor Count | 5 | Guidechem[10] |

| Hydrogen Bond Acceptor Count | 9 | Guidechem[10] |

| Stability | Unstable in basic solution; Hygroscopic | CymitQuimica[9] |

The high polar surface area and multiple hydrogen bond donors/acceptors suggest that α-Apo-OTC will exhibit complex solubility behavior, with significant dependence on the hydrogen bonding capacity and polarity of the solvent.

Part 2: Principles of Solubility in Organic Solvents

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This relates to the polarity, dielectric constant, and specific intermolecular interactions (e.g., hydrogen bonding, dipole-dipole interactions) between the solute and solvent molecules.

Solvent Selection Rationale

For a molecule like α-Apo-OTC, a systematic approach to solvent selection is crucial. Solvents should be chosen to cover a range of polarities and functionalities to build a comprehensive solubility profile.

-

Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Given α-Apo-OTC's multiple hydroxyl and amine groups, strong interactions and potentially higher solubility are expected. Studies on related tetracycline compounds have shown high solubility in methanol.[11]

-

Aprotic Polar Solvents (e.g., Acetonitrile, DMSO, Dimethylformamide): These solvents are polar and can accept hydrogen bonds but cannot donate them. They are effective at solvating polar molecules. DMSO and dimethylformamide are noted as effective solvents for tetracycline hydrochloride.[12]

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack significant polarity and hydrogen bonding capability. The solubility of the highly polar α-Apo-OTC is expected to be very low in these solvents.

-

Intermediate Polarity Solvents (e.g., Acetone, Ethyl Acetate): These solvents provide a bridge between polar and non-polar extremes and are essential for understanding the full solubility spectrum.

The Challenge of Data Scarcity

A thorough review of scientific literature reveals a significant lack of specific, quantitative solubility data for α-Apo-OTC in a range of organic solvents. Most research focuses on its detection as an impurity in OTC preparations, often using liquid chromatography methods where solvent choice is dictated by chromatographic performance rather than maximum solubility.[13][14][15] This data gap necessitates a reliable experimental protocol for researchers to determine this critical parameter in-house.

Part 3: Experimental Determination of Solubility

The Gold Standard: Shake-Flask Method

The saturation shake-flask method is widely regarded as the most reliable "gold standard" for determining equilibrium solubility.[16][17] It is the recommended method by the United States Pharmacopeia (USP) for its accuracy and direct measurement of the thermodynamic solubility limit.[17][18][19]

The core principle involves agitating an excess amount of the solid compound in the solvent for a sufficient duration to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid and analyzed to determine the concentration of the dissolved solute.[16][20]

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, incorporating controls and checks to ensure data integrity, in line with ICH guidelines for validated analytical procedures.[1][21]

Objective: To determine the equilibrium solubility of α-Apo-OTC in a selected organic solvent at a controlled temperature.

Materials:

-

α-Apo-Oxytetracycline (as a certified reference standard)

-

Selected organic solvents (HPLC grade or higher)

-

Calibrated analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the solvent)

-

Calibrated volumetric flasks and pipettes

-

Validated analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Workflow Diagram:

Caption: Shake-Flask method workflow for solubility.

Step-by-Step Procedure:

-

Preparation:

-

Add an excess amount of α-Apo-OTC (e.g., 5-10 mg) to a pre-weighed vial. The key is to ensure solid material remains at the end of the experiment.[16]

-

Accurately add a known volume (e.g., 2 mL) of the desired organic solvent to the vial.

-

Prepare at least three replicates for each solvent.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C) and moderate agitation speed.

-

Causality: Agitation ensures continuous interaction between the solute and solvent, while temperature control is critical as solubility is temperature-dependent.

-

Equilibrate for a predetermined period. A 24-hour period is common, but for sparingly soluble compounds, 48 to 72 hours may be necessary to ensure equilibrium is reached.[17] A time-point study (e.g., sampling at 24, 48, and 72 hours) is recommended to confirm that the concentration has plateaued.

-

-

Phase Separation:

-

Remove vials from the shaker and allow them to stand undisturbed for a short period (e.g., 30 minutes) to allow larger particles to settle.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

-

Causality: This step is crucial for preventing solid particles from being carried over into the analysis stage, which would falsely inflate the solubility measurement.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) into a clean vial.

-

Trustworthiness: The filtration step is a self-validating measure to remove any remaining microscopic particles. It is vital to discard the first few drops to saturate any potential binding sites on the filter membrane.

-

Accurately dilute a known volume of the filtrate with a suitable solvent (typically the mobile phase of the analytical method) to bring the concentration within the calibrated range of the analytical instrument.

-

Quantify the concentration of α-Apo-OTC in the diluted sample using a pre-validated, stability-indicating HPLC-UV or LC-MS method.[1][22]

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the final solubility in appropriate units, such as mg/mL or µg/mL.

-

Part 4: Data Presentation and Interpretation

As you generate data using the protocol above, it is essential to present it in a structured format for clear comparison and interpretation.

Solubility Data Table

The following table provides a template for recording and comparing experimentally determined solubility data across a range of solvents.

| Solvent | Solvent Type | Polarity Index | Dielectric Constant (20°C) | Experimentally Determined Solubility at 25°C (mg/mL) |

| Methanol | Polar Protic | 5.1 | 32.7 | [Record Data Here] |

| Ethanol | Polar Protic | 4.3 | 24.5 | [Record Data Here] |

| Acetonitrile | Polar Aprotic | 5.8 | 37.5 | [Record Data Here] |

| Acetone | Polar Aprotic | 5.1 | 20.7 | [Record Data Here] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 46.7 | [Record Data Here] |

| Ethyl Acetate | Intermediate | 4.4 | 6.0 | [Record Data Here] |

| Dichloromethane | Intermediate | 3.1 | 9.1 | [Record Data Here] |

| Toluene | Non-Polar | 2.4 | 2.4 | [Record Data Here] |

| n-Hexane | Non-Polar | 0.1 | 1.9 | [Record Data Here] |

Interpreting the Results

By plotting the determined solubility against solvent parameters like the Polarity Index or Dielectric Constant, researchers can elucidate the structure-solubility relationship for α-Apo-OTC. This understanding is invaluable for:

-

Analytical Method Development: Selecting appropriate diluents for stock solutions and standards.

-

Forced Degradation Studies: Choosing solvents that can solubilize both the parent drug (OTC) and its degradants for accurate monitoring.[1]

-

Purification Processes: Designing crystallization or chromatographic purification steps by identifying solvents with differential solubility for α-Apo-OTC and other impurities.

-

Formulation Development: Understanding solubility limitations in non-aqueous or co-solvent systems.

References

- LSC Group®. ICH Stability Guidelines. [Link]

- European Medicines Agency. ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

- Scribd. Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. [Link]

- National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 76971536. [Link]

- ICH. Q1A(R2) Guideline - STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

- Slideshare. solubility experimental methods.pptx. [Link]

- SNS Courseware. ICH STABILITY TESTING GUIDELINES. [Link]

- ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

- USDA ARS. Hydrolysis and photolysis of oxytetracycline in aqueous solution. [Link]

- PubMed. Quantitative analysis of oxytetracycline and its impurities by LC-MS-MS. [Link]

- ResearchGate.

- Semantic Scholar. Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

- Lund University Publications.

- USP-NF. <1236> Solubility Measurements. [Link]

- ResearchGate. Quantitative analysis of oxytetracycline and its impurities by LC-MS-MS. [Link]

- ResearchGate. 1236 SOLUBILITY MEASUREMENTS. [Link]

- Taylor & Francis Online. A Critical Review of Properties and Analytical Methods for the Determination of Oxytetracyline in Biological and Pharmaceutical. [Link]

- Biorelevant.com. USP <1236>: Solubility Measurements Chapter. [Link]

- BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

- Chemical-Suppliers.com. α-Apo-oxytetracycline. [Link]

- INIS-IAEA. Measurement and correlation of solubility of Tetracycline hydrochloride in six organic solvents. [Link]

- National Institutes of Health.

- National Institutes of Health. Evaluation of Oxytetracycline Metabolites Cross-Reactivity with Oxytetracycline Enzyme-Linked Immunosorbent Assay (ELISA). [Link]

- CICECO. Solubility of Antibiotics in Different Solvents. Part II. Non-Hydrochloride Forms of Tetracycline and Ciprofloxacin. [Link]

- ResearchGate. Degradation mechanisms of oxytetracycline in the environment. [Link]

- Sci-Hub. A critical review of properties and analytical methods for the determination of oxytetracyline in biological and pharmaceutical. [Link]

- National Institutes of Health.

- ResearchGate. Measurement and correlation of solubility of Tetracycline hydrochloride in six organic solvents | Request PDF. [Link]

- Royal Society of Chemistry. Tetracycline: structural characterization and antimicrobial properties of its water-soluble di-anionic bi-sodium salt. [Link]

- ResearchGate. A stability study of tetracycline and tetracycline cyclodextrins in tablets using a new HPLC method | Request PDF. [Link]

- ResearchGate. Oxytetracycline physicochemical properties. [Link]

- ResearchGate. b.

- National Institutes of Health. Tetracycline Water Soluble Formulations with Enhanced Antimicrobial Activity. [Link]

- National Institutes of Health. Degradation characterization and pathway analysis of chlortetracycline and oxytetracycline in a microbial fuel cell. [Link]

- CORE. Determination of tetracycline and its major degradation products by liquid chromatography with fluorescence detection. [Link]

- SciSpace. Stability Study of Tetracycline Drug in Acidic and Alkaline Solutions by Colorimetric Method. [Link]

Sources

- 1. snscourseware.org [snscourseware.org]

- 2. The degradation of oxytetracycline during thermal treatments of chicken and pig meat and the toxic effects of degradation products of oxytetracycline on rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ars.usda.gov [ars.usda.gov]

- 4. This compound | 18751-99-0 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C22H22N2O8 | CID 76971536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ICH Stability Guidelines | LSC Group® [lscgroupllc.com]

- 8. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 9. α-Apo-oxytetracycline | CymitQuimica [cymitquimica.com]

- 10. Page loading... [guidechem.com]

- 11. researchgate.net [researchgate.net]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. Quantitative analysis of oxytetracycline and its impurities by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. repositorio.unesp.br [repositorio.unesp.br]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. researchgate.net [researchgate.net]

- 18. Solubility Measurements | USP-NF [uspnf.com]

- 19. biorelevant.com [biorelevant.com]

- 20. bioassaysys.com [bioassaysys.com]

- 21. scribd.com [scribd.com]

- 22. solubility experimental methods.pptx [slideshare.net]

An In-Depth Technical Guide to the Stability of alpha-Apo-Oxytetracycline Under Acidic Conditions

Foreword

For researchers, scientists, and drug development professionals working with tetracycline antibiotics, understanding the stability and degradation pathways of these molecules is of paramount importance. Oxytetracycline (OTC), a widely used broad-spectrum antibiotic, can degrade under acidic conditions to form several related substances, among which alpha-apo-oxytetracycline (α-apo-OTC) is a significant degradant.[1][2] The presence of α-apo-OTC in a pharmaceutical formulation is not only an indicator of product instability but can also have implications for the safety and efficacy of the drug product. This guide provides a comprehensive technical overview of the stability of α-apo-OTC itself under acidic conditions, offering field-proven insights into its formation, degradation kinetics, and analytical assessment.

The Genesis of α-Apo-Oxytetracycline: A Precursor's Instability

To comprehend the stability of α-apo-OTC, one must first understand its formation from the parent molecule, oxytetracycline. OTC is susceptible to degradation under various stress conditions, including acidic pH, light, and high temperatures.[1][3] In an acidic environment, OTC undergoes a dehydration reaction, leading to the formation of α-apo-OTC and its isomer, beta-apo-oxytetracycline (β-apo-OTC).[1][4] This transformation is a critical parameter to monitor during the formulation development and stability testing of OTC-containing products. Studies have shown that acidic and basic pH conditions can particularly favor the formation of α-apo-OTC during the hydrolysis of oxytetracycline.[5]

The conversion of oxytetracycline to its apo- forms represents a significant chemical change that can impact the therapeutic efficacy and safety profile of the drug. Therefore, controlling the formation of these degradants is a key objective for formulation scientists.

The Chemical Landscape: Factors Influencing α-Apo-OTC Stability

The stability of α-apo-OTC, once formed, is not absolute and is influenced by several environmental factors. The primary drivers of its degradation are pH, temperature, and the presence of other chemical entities.

2.1 The Overarching Influence of pH

The hydrogen ion concentration (pH) of the medium is a critical determinant of tetracycline stability.[1][6] While the formation of α-apo-OTC is favored under acidic conditions, its subsequent degradation is also pH-dependent. Generally, tetracyclines exhibit greater stability in acidic solutions compared to alkaline solutions.[7] However, under strongly acidic conditions, α-apo-OTC can undergo further irreversible degradation to products like terrinolidine.[4] The complex relationship between pH and the stability of both OTC and its degradation products necessitates meticulous pH control during formulation and storage.

2.2 The Role of Temperature in Degradation Kinetics

Temperature acts as a catalyst for most chemical reactions, and the degradation of α-apo-OTC is no exception. Increased temperatures accelerate the rate of degradation, a principle that is systematically employed in forced degradation studies to predict the long-term stability of drug substances and products.[8] The thermal degradation of tetracyclines, including OTC, generally follows first-order reaction kinetics.[6][9] This means that the rate of degradation is directly proportional to the concentration of the reactant. Understanding the temperature dependence of α-apo-OTC degradation is crucial for defining appropriate storage conditions and shelf-life for OTC-based pharmaceuticals.

A Framework for Investigation: Experimental Design for Stability Studies

A robust understanding of α-apo-OTC stability is built upon well-designed experimental studies. A typical investigation involves subjecting a solution of α-apo-OTC to controlled stress conditions and monitoring its concentration over time using a stability-indicating analytical method.

Experimental Workflow: A Conceptual Overview

The following diagram illustrates a typical workflow for assessing the stability of α-apo-OTC under acidic stress.

Caption: Workflow for an acidic stability study of α-apo-OTC.

The Analytical Toolkit: Quantifying α-Apo-OTC with Precision

The cornerstone of any stability study is a reliable, stability-indicating analytical method. For tetracyclines and their degradation products, High-Performance Liquid Chromatography (HPLC) is the most widely used and recommended technique.[10]

4.1 A Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately and selectively quantify the analyte of interest in the presence of its potential degradation products, impurities, and excipients. For α-apo-OTC, this means the HPLC method must be able to resolve it from oxytetracycline, 4-epi-oxytetracycline, β-apo-OTC, and other related substances.[11][12]

Detailed Protocol: A Representative HPLC-UV Method

The following protocol is a representative example and may require optimization for specific applications.

-

Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV-Vis detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.[13]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.05% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile/methanol mixture) is often effective.[12] The pH of the aqueous phase is a critical parameter for achieving optimal separation.

-

Flow Rate: Typically around 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for instance, 30°C, to ensure reproducibility.

-

Detection Wavelength: UV detection is commonly performed at 254 nm or 354 nm.[13][14]

-

Injection Volume: Typically 10-20 µL.

-

System Suitability: Before sample analysis, the chromatographic system must pass suitability tests, including retention time reproducibility, peak asymmetry, and theoretical plates, to ensure the validity of the results.

4.2 The Power of Mass Spectrometry (LC-MS)

For unambiguous peak identification and characterization of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool.[11] LC-MS/MS methods can provide structural information and highly sensitive quantification, making them ideal for in-depth degradation pathway elucidation.[11]

Interpreting the Data: From Raw Numbers to Actionable Insights

The data generated from a stability study must be carefully analyzed to extract meaningful information about the degradation kinetics of α-apo-OTC.

5.1 Degradation Kinetics

As previously mentioned, the thermal degradation of tetracyclines often follows first-order kinetics.[6][9] The integrated rate law for a first-order reaction is:

ln([A]t) = -kt + ln([A]0)

Where:

-

[A]t is the concentration of α-apo-OTC at time t

-

[A]0 is the initial concentration of α-apo-OTC

-

k is the first-order rate constant

By plotting the natural logarithm of the remaining α-apo-OTC concentration versus time, a linear relationship should be observed if the degradation is first-order. The slope of this line is equal to -k.

5.2 Data Presentation for Clarity

Summarizing the stability data in a clear and concise table is essential for easy comparison and interpretation.

| pH | Temperature (°C) | Time (hours) | α-apo-OTC Remaining (%) |

| 2.0 | 60 | 0 | 100.0 |

| 2.0 | 60 | 4 | 92.5 |

| 2.0 | 60 | 8 | 85.1 |

| 2.0 | 60 | 24 | 65.3 |

| 4.0 | 60 | 0 | 100.0 |

| 4.0 | 60 | 4 | 95.8 |

| 4.0 | 60 | 8 | 91.2 |

| 4.0 | 60 | 24 | 78.9 |

This table presents hypothetical data for illustrative purposes.

Degradation Pathway Visualization

The following diagram illustrates the degradation pathway of oxytetracycline under acidic conditions, leading to the formation of α-apo-OTC and its subsequent potential degradation.

Caption: Acid-catalyzed degradation of Oxytetracycline.

Conclusion: A Proactive Approach to Stability

A thorough understanding of the stability of this compound under acidic conditions is not merely an academic exercise; it is a fundamental requirement for the development of safe, effective, and stable oxytetracycline drug products. By employing robust experimental designs, utilizing validated stability-indicating analytical methods, and correctly interpreting the resulting kinetic data, researchers and drug development professionals can proactively address potential stability issues. This knowledge enables the implementation of effective mitigation strategies, such as careful pH control and the selection of appropriate excipients, ultimately ensuring the quality and integrity of the final pharmaceutical product.

References

- Magaña, M. C., et al. (2008). Thermostability of Oxytetracycline, Tetracycline, and Doxycycline at Ultrahigh Temperatures. Journal of Agricultural and Food Chemistry. [Link]

- Magaña, M. C., et al. (2008).

- Olumee-Shabon, Z., & Knutson, S. (n.d.). Impact of temperature and water hardness on the stability of mixed tetracyclines (chlortetracycline, oxytetracycline, and tetracycline) used in veterinary medicine. AVMA Journals. [Link]

- Mohammed-Ali, M. A. (2012). Stability Study of Tetracycline Drug in Acidic and Alkaline Solutions by Colorimetric Method. SciSpace. [Link]

- Dong, Y., et al. (2016). Degradation mechanisms of oxytetracycline in the environment.

- Olumee-Shabon, Z., & Knutson, S. (n.d.). Impact of temperature and water hardness on the stability of mixed tetracyclines (chlortetracycline, oxytetracycline, and tetrac. AVMA Journals. [Link]

- Tauber, V., & Chiurciu, V. (2014).

- Lykkeberg, A. K., et al. (2004). Quantitative analysis of oxytetracycline and its impurities by LC-MS-MS. PubMed. [Link]

- Song, W., et al. (2010). Hydrolysis and photolysis of oxytetracycline in aqueous solution. USDA ARS. [Link]

- Al-Abachi, A. M., et al. (2022).

- Lykkeberg, A. K., et al. (2004). Quantitative analysis of oxytetracycline and its impurities by LC-MS-MS.

- Sversut, R. A., et al. (2017).

- Dong, Y., et al. (2016). Degradation mechanisms of oxytetracycline in the environment. Baidu Scholar. [Link]

- Wang, Y., et al. (2022). The underlying mechanisms of oxytetracycline degradation mediated by gut microbial proteins and metabolites in Hermetia illucens. PubMed. [Link]

- Xuan, R., et al. (2009). Laboratory Study of Oxytetracycline Degradation Kinetics in Animal Manure and Soil. USDA ARS. [Link]

- Sversut, R. A., et al. (2016). A critical review of properties and analytical methods for the determination of oxytetracyline in biological and pharmaceutical. Sci-Hub. [Link]

- Gbylik-Sikorska, M., et al. (2015).

- Ministry of Health, Labour and Welfare. (n.d.). Analytical Method for Oxytetracycline (Agricultural Products). Ministry of Health, Labour and Welfare. [Link]

- Belkacem, M., et al. (2019). Experimental study of degradation and biodegradability of oxytetracycline antibiotic in aqueous solution using Fenton process. Environmental Engineering Research. [Link]

- Wang, J., et al. (2018). Stability studies of oxytetracycline in methanol solution.

- Adams, C., et al. (2018).

Sources

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. avmajournals.avma.org [avmajournals.avma.org]

- 4. dacemirror.sci-hub.cat [dacemirror.sci-hub.cat]

- 5. ars.usda.gov [ars.usda.gov]

- 6. Thermostability of oxytetracycline, tetracycline, and doxycycline at ultrahigh temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. ars.usda.gov [ars.usda.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. repositorio.unesp.br [repositorio.unesp.br]

- 11. Quantitative analysis of oxytetracycline and its impurities by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

- 14. mdpi.com [mdpi.com]

A Technical Guide to the Hygroscopic Nature and Stable Storage of Alpha-Apo-Oxytetracycline

Introduction: The Criticality of Environmental Control for a Key Oxytetracycline Metabolite

Alpha-apo-oxytetracycline is a significant degradation product of the broad-spectrum antibiotic oxytetracycline[1][2]. As a reference standard and an impurity marker in pharmaceutical development and quality control, the integrity of this compound is paramount for accurate analytical measurements and regulatory compliance. One of its key, yet often underestimated, physicochemical properties is its hygroscopic nature[3]. Hygroscopicity, the ability of a substance to attract and hold water molecules from the surrounding environment, can profoundly impact the stability, handling, and accurate quantification of active pharmaceutical ingredients (APIs) and reference materials[4][5].

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the challenges posed by the hygroscopic nature of this compound. It outlines the mechanisms of moisture-induced degradation, provides field-proven protocols for handling and storage, and details methodologies for characterizing this critical property. By synthesizing foundational scientific principles with actionable laboratory practices, this guide aims to ensure the long-term stability and reliable use of this compound in a research and development setting.

Section 1: The Phenomenon of Hygroscopicity and Its Impact on Tetracyclines

Hygroscopicity is a material's intrinsic affinity for atmospheric moisture. For pharmaceutical solids, this can lead to a cascade of undesirable physical and chemical changes[5]. The uptake of water can act as a plasticizer, increasing molecular mobility, or as a reactant, directly participating in degradation pathways such as hydrolysis[6][7].

While specific quantitative hygroscopicity data for this compound is not extensively published, its classification as "hygroscopic" necessitates careful handling[3]. Furthermore, the broader class of tetracyclines is known to be susceptible to degradation in the presence of water, often through complex hydrolytic and oxidative pathways[8][9][10]. Water can facilitate epimerization, dehydration, and other reactions that compromise the molecule's structural integrity and biological activity[6][11]. The consequences of uncontrolled moisture exposure are severe:

-

Chemical Degradation: Moisture can initiate or accelerate hydrolysis, leading to the formation of further degradation products and a decrease in the purity of the reference standard[2].

-

Inaccurate Weighing: The absorption of water adds mass to the sample. Weighing a hygroscopic compound in an uncontrolled environment leads to erroneously high mass readings, resulting in inaccurately prepared solutions and flawed analytical results.

-

Physical State Alterations: Moisture uptake can cause the powder to cake, clump, or even deliquesce (dissolve in the absorbed water), making it difficult to handle and dispense[5].

-

Altered Stability Profiles: The presence of water can significantly shorten the viable shelf-life of the material, even under otherwise optimal temperature and light conditions[12][13].

The following diagram illustrates the cascading effects of improper storage on a hygroscopic API like this compound.

Caption: Cause-and-effect diagram of moisture impact on this compound.

Section 2: Recommended Handling and Storage Protocols

Adherence to a strict handling protocol is non-negotiable for maintaining the integrity of hygroscopic materials. The primary objective is to minimize the sample's exposure to atmospheric moisture at every step.

Core Storage Requirements

Based on general guidelines for tetracycline compounds and hygroscopic APIs, the following conditions are mandatory:

-

Container: Store in a tightly sealed, preferably amber, glass vial to protect from both moisture and light[14]. The container closure system must be robust.

-

Environment: Store in a desiccator containing an active desiccant (e.g., silica gel, indicating Drierite®). For long-term storage, a controlled low-humidity environment or a freezer at or below -20°C is recommended[15].

-

Inert Atmosphere: For highly sensitive applications or long-term archival, consider backfilling the vial with an inert gas like argon or nitrogen before sealing.

Step-by-Step Protocol for Weighing and Sample Preparation

This workflow is designed to minimize moisture uptake during the critical weighing process.

-

Equilibration: Before opening, remove the sealed vial from its storage environment (e.g., freezer or desiccator) and allow it to equilibrate to the ambient temperature of the weighing area for at least 30-60 minutes. This crucial step prevents atmospheric moisture from condensing onto the cold powder upon opening.

-

Controlled Environment Transfer: If available, perform all manipulations within a glovebox with controlled low humidity. If a glovebox is not available, work quickly and efficiently in the driest possible laboratory environment. Avoid weighing on exceptionally humid days.

-

Weighing: Use a clean, dry spatula. Tare the weigh boat or vessel on the analytical balance. Quickly transfer the desired amount of powder, record the mass, and immediately close the sample vial.

-

Dissolution: If preparing a solution, add the solvent to the weighed powder as soon as possible. This compound is noted to be slightly soluble in methanol and aqueous base[14]. Tetracyclines in solution can also be unstable, so it is best practice to prepare solutions fresh and protect them from light[13].

-

Resealing and Storage: Tightly reseal the primary container, ensuring the cap threads are clean. Parafilm® can be wrapped around the cap-vial interface for extra protection. Promptly return the vial to the desiccator or freezer.

The following diagram outlines the mandatory workflow for handling this material.

Caption: Recommended workflow for handling hygroscopic this compound.

Section 3: Characterization of Hygroscopicity

To quantitatively assess the hygroscopic nature of a pharmaceutical solid, Dynamic Vapor Sorption (DVS) is the state-of-the-art technique[16]. This gravimetric method measures the mass change of a sample as it is exposed to a series of controlled relative humidity (RH) steps at a constant temperature[4].

Principle of Dynamic Vapor Sorption (DVS)

A DVS instrument consists of a microbalance in a temperature- and humidity-controlled chamber. A stream of gas (typically nitrogen) with a precisely controlled water vapor concentration is passed over the sample. The instrument continuously records the sample's mass until it reaches equilibrium at each RH setpoint. The resulting data is plotted as a sorption-desorption isotherm, showing the percentage change in mass versus RH.

Illustrative Data and Classification

The European Pharmacopoeia (Ph. Eur.) provides a classification system for hygroscopicity based on the percentage increase in mass after storage at 25°C and 80% RH for 24 hours[4][17].

Table 1: European Pharmacopoeia Hygroscopicity Classification

| Classification | Mass Increase (% w/w) | Description |

| Non-hygroscopic | < 0.2% | No significant moisture uptake. |

| Slightly hygroscopic | ≥ 0.2% and < 2% | Minor moisture uptake. |

| Hygroscopic | ≥ 2% and < 15% | Significant moisture uptake; requires controlled storage. |

| Very hygroscopic | ≥ 15% | Extensive moisture uptake; may deliquesce. |

| Deliquescent | - | Absorbs sufficient water to dissolve. |

| Source: Adapted from European Pharmacopoeia (Ph. Eur.) guidelines.[4][17] |

Abbreviated DVS Experimental Protocol

The following provides a general methodology for assessing a sample like this compound.

-

Sample Preparation: Place approximately 5-10 mg of the powder into a DVS sample pan.

-

Drying Stage: Start the experiment by drying the sample at 25°C under 0% RH until a stable mass is achieved. This establishes the dry reference weight.

-

Sorption Phase: Increase the RH in steps (e.g., 10% increments from 0% to 90% RH). At each step, allow the sample mass to equilibrate (e.g., dm/dt ≤ 0.002% min⁻¹).

-

Desorption Phase: Decrease the RH in the same steps from 90% back down to 0% RH, again allowing for equilibration at each stage.

-

Data Analysis: Plot the percentage mass change versus RH to generate the isotherm. The shape of the curve and the presence of hysteresis (where the desorption curve does not retrace the sorption curve) can provide insights into the mechanism of water uptake and potential physical changes in the material[18].

Conclusion

The "hygroscopic" classification of this compound is a critical piece of data that demands a rigorous and proactive approach to handling and storage[3]. Uncontrolled exposure to atmospheric moisture can compromise the chemical purity, physical state, and analytical accuracy of this vital reference material. By understanding the principles of hygroscopicity, implementing meticulous handling workflows, and utilizing appropriate storage conditions—namely, tightly sealed containers within a desiccated or frozen environment—researchers can ensure the long-term integrity and reliability of their this compound standard. For definitive characterization, quantitative analysis using techniques like Dynamic Vapor Sorption is strongly recommended.

References

- ResearchGate. (n.d.). Degradation of tetracyclines in different water matrixes by advanced oxidation/reduction processes based on gamma radiation.

- CD Formulation. (n.d.). Hygroscopicity Evaluation.

- Alfa Chemistry. (n.d.). Hygroscopicity Assessment - Testing Lab.

- CymitQuimica. (n.d.). α-Apo-oxytetracycline.

- Allada, R. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics (AJP), 10(04).

- New Journal of Chemistry (RSC Publishing). (n.d.). Degradation of tetracycline in water using Fe3O4 nanospheres as Fenton-like catalysts: kinetics, mechanisms and pathways.

- PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.

- MDPI. (n.d.). Degradation of Tetracycline Hydrochloride in Water by Copper–Iron Bioxide-Activated Persulfate System.

- Taylor & Francis Online. (n.d.). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain.

- National Institutes of Health (NIH). (n.d.). Degradation Efficiency and Mechanism of Tetracycline in Water by Activated Persulfate Using Biochar-Loaded Nano Zero-Valent Iron.

- National Institutes of Health (NIH). (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.

- Wang, Q., & Yates, S. R. (2008). Effect of Temperature and Metal Ions on Degradation of Oxytetracycline in Different Matrices. Journal of Agricultural and Food Chemistry, 56(5), 1687–1694.

- National Institutes of Health (NIH). (n.d.). Degradation and Pathway of Tetracycline Hydrochloride in Aqueous Solution by Potassium Ferrate.

- ACS Publications. (n.d.). Thermostability of Oxytetracycline, Tetracycline, and Doxycycline at Ultrahigh Temperatures.

- IOP Publishing. (n.d.). Stability of Tetracycline-Methanol Solution under Different Storage Conditions.

- Fisher Scientific. (2019). Tetracycline Hydrochloride Product Information Sheet.

- Sigma-Aldrich. (n.d.). Tetracycline powder 64-75-5.

- ResearchGate. (2019). Stability of Tetracycline Antibiotics in Raw Milk under Laboratory Storage Conditions.

- ResearchGate. (n.d.). Fig. 1. Tetracycline Storage Stability.

- National Institutes of Health (NIH). (2022). Stability of Oxytetracycline in Different Types of Solutions and Stored at Different Temperatures.

- Pharma Excipients. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain.

- GovInfo. (1998). Guidance for Industry: Manufacturing, Processing, or Holding Active Pharmaceutical Ingredients.

- Powder Systems. (2024). A Guide to Processing and Holding Active Pharmaceutical Ingredients.

- ResearchGate. (2022). Stability of Oxytetracycline in Different Types of Solutions and Stored at Different Temperatures.

- PubMed. (2023). Impact of temperature and water hardness on the stability of mixed tetracyclines (chlortetracycline, oxytetracycline, and tetracycline) used in veterinary medicine.

- ResearchGate. (n.d.). Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs.

- MedChemExpress. (n.d.). α-Apooxytetracycline | Oxytetracycline Degradation Product.

- USDA ARS. (n.d.). Hydrolysis and photolysis of oxytetracycline in aqueous solution.

- ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - this compound.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. ars.usda.gov [ars.usda.gov]

- 3. α-Apo-oxytetracycline | CymitQuimica [cymitquimica.com]

- 4. asiapharmaceutics.info [asiapharmaceutics.info]

- 5. pharmaexcipients.com [pharmaexcipients.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Degradation of tetracycline in water using Fe3O4 nanospheres as Fenton-like catalysts: kinetics, mechanisms and pathways - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Degradation of Tetracycline Hydrochloride in Water by Copper–Iron Bioxide-Activated Persulfate System | MDPI [mdpi.com]

- 10. Degradation and Pathway of Tetracycline Hydrochloride in Aqueous Solution by Potassium Ferrate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scirp.org [scirp.org]

- 12. researchgate.net [researchgate.net]

- 13. Stability of Oxytetracycline in Different Types of Solutions and Stored at Different Temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemicalbook.com [chemicalbook.com]

- 15. icj-e.org [icj-e.org]

- 16. tandfonline.com [tandfonline.com]

- 17. alfachemic.com [alfachemic.com]

- 18. pharmainfo.in [pharmainfo.in]

Spectroscopic Profile of α-Apo-Oxytetracycline: A Technical Guide for Researchers

Introduction

α-Apo-oxytetracycline is a key degradation product of the broad-spectrum antibiotic oxytetracycline. Its formation, particularly in acidic conditions, represents a critical quality attribute to monitor during the manufacturing and stability testing of oxytetracycline-based pharmaceutical products. A thorough understanding of its spectroscopic characteristics is paramount for researchers, quality control analysts, and drug development professionals to ensure the safety, efficacy, and stability of oxytetracycline formulations. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data of α-apo-oxytetracycline, also known in pharmacopeias as Oxytetracycline Impurity D.[1][2][3][4]

Chemical Identity

-

Systematic Name: (3S,4S,5S)-4-[(1R)-4,5-dihydroxy-9-methyl-3-oxo-1,3-dihydronaphtho[2,3-c]furan-1-yl]-3-(dimethylamino)-2,5-dihydroxy-6-oxocyclohex-1-ene-1-carboxamide[3][5]

-

CAS Number: 18695-01-7[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. For α-apo-oxytetracycline, both ¹H (proton) and ¹³C (carbon-13) NMR data are crucial for unambiguous identification and structural confirmation. While publicly available, detailed spectral assignments are scarce, comprehensive data is typically provided with the purchase of certified reference standards from specialized chemical suppliers.[3]

¹H NMR Spectroscopy

The ¹H NMR spectrum of α-apo-oxytetracycline is expected to exhibit a complex pattern of signals corresponding to the various protons in its intricate polycyclic structure. Key expected regions include:

-

Aromatic Protons: Signals corresponding to the protons on the naphtho[2,3-c]furan ring system.

-

Aliphatic Protons: A series of signals from the protons on the cyclohexene ring and the methyl groups of the dimethylamino substituent.

-

Exchangeable Protons: Broad signals from hydroxyl (-OH) and amide (-NH₂) protons, which may be deuterium-exchangeable.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The broad chemical shift range of ¹³C NMR allows for the resolution of signals for each carbon atom in α-apo-oxytetracycline.[7] Key expected signals include:

-

Carbonyl Carbons: Resonances at the downfield end of the spectrum corresponding to the ketone and amide carbonyl groups.

-

Aromatic and Olefinic Carbons: Signals in the region characteristic of sp²-hybridized carbons from the aromatic and cyclohexene rings.

-

Aliphatic Carbons: Resonances at the upfield end of the spectrum from the sp³-hybridized carbons of the cyclohexene ring and the dimethylamino methyl groups.

Experimental Protocol: Acquiring NMR Spectra

The following provides a generalized workflow for acquiring high-quality NMR data for α-apo-oxytetracycline.

1. Sample Preparation:

-

Solvent Selection: Choose a suitable deuterated solvent in which the analyte is soluble. Common choices for tetracycline-class compounds include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD).[3]

-

Concentration: Prepare a solution with an appropriate concentration for the specific NMR experiment (typically 5-10 mg of the sample in 0.5-0.7 mL of solvent for ¹H NMR).

2. Instrumentation and Data Acquisition:

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Optimize acquisition parameters such as the number of scans, relaxation delay, and spectral width.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon.

-

Consider using advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR Experiments: For complete structural assignment, consider performing two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of α-apo-oxytetracycline will display characteristic absorption bands corresponding to its various functional moieties.

Expected IR Absorption Bands

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode |

| 3500 - 3200 | O-H (hydroxyls, phenols) | Stretching |

| 3400 - 3100 | N-H (amide) | Stretching |

| 3000 - 2850 | C-H (aliphatic) | Stretching |

| ~1750 | C=O (lactone) | Stretching |